molecular formula C20H24N4S2 B11503250 3,5-bis{[(2-phenylethyl)sulfanyl]methyl}-4H-1,2,4-triazol-4-amine

3,5-bis{[(2-phenylethyl)sulfanyl]methyl}-4H-1,2,4-triazol-4-amine

Cat. No.: B11503250
M. Wt: 384.6 g/mol
InChI Key: RJOFRSLLVUREHW-UHFFFAOYSA-N
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Description

3,5-BIS[(PHENETHYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-4-AMINE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS[(PHENETHYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-4-AMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of phenethyl mercaptan with a suitable triazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3,5-BIS[(PHENETHYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The phenethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiols.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the phenethylsulfanyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3,5-BIS[(PHENETHYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-4-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known to exhibit biological activity.

    Medicine: Explored for its potential therapeutic applications, including as an antifungal or anticancer agent.

    Industry: Utilized in the development of new polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-BIS[(PHENETHYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-4-AMINE is not fully understood, but it is believed to involve interactions with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenethylsulfanyl groups may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    3,5-BIS(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE: Another triazole derivative with different substituents that exhibit unique chemical properties.

    4,4′-(ARYLMETHYLENE)BIS(3-METHYL-1-PHENYL-1H-PYRAZOL-5-OLS): A pyrazole derivative with similar structural features but different biological activities.

Uniqueness

3,5-BIS[(PHENETHYLSULFANYL)METHYL]-4H-1,2,4-TRIAZOL-4-AMINE is unique due to the presence of phenethylsulfanyl groups, which can significantly influence its chemical reactivity and potential applications. The combination of the triazole ring and phenethylsulfanyl groups makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C20H24N4S2

Molecular Weight

384.6 g/mol

IUPAC Name

3,5-bis(2-phenylethylsulfanylmethyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C20H24N4S2/c21-24-19(15-25-13-11-17-7-3-1-4-8-17)22-23-20(24)16-26-14-12-18-9-5-2-6-10-18/h1-10H,11-16,21H2

InChI Key

RJOFRSLLVUREHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCSCC2=NN=C(N2N)CSCCC3=CC=CC=C3

Origin of Product

United States

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